molecular formula C19H18N2OS B5551103 3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Cat. No.: B5551103
M. Wt: 322.4 g/mol
InChI Key: PDFJRMFYRIATJK-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is part of the quinazolinone family, known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzonitrile with cyclopropyl isocyanide to form 3-cyclopropyl-2-mercaptobenzonitrile. This intermediate is then reacted with 2-bromo-1-(3-methylphenyl)ethanone to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to cell cycle arrest and apoptosis. This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-2-[(2-METHYLBENZYL)SULFANYL]-THIENO[3,2-D]PYRIMIDIN-4(3H)-ONE
  • 3-CYCLOPROPYL-2-[(4-METHYLBENZYL)SULFANYL]-THIENO[3,2-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

Compared to similar compounds, 3-CYCLOPROPYL-2-[(3-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE stands out due to its specific substitution pattern on the quinazolinone ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-5-4-6-14(11-13)12-23-19-20-17-8-3-2-7-16(17)18(22)21(19)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFJRMFYRIATJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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